4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol is a chemical compound characterized by a complex structure that includes a pyrazole ring, a methoxy group, and a phenolic moiety. Its molecular formula is , and it has a molecular weight of approximately 261.32 g/mol. The compound features a five-membered heterocyclic pyrazole ring, which contributes to its unique chemical properties and potential biological activities. The presence of the methoxyphenol group enhances its reactivity and solubility in organic solvents, making it an interesting candidate for various applications in medicinal chemistry and materials science .
Oxidation: This compound can be oxidized to form quinones using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: It can also be reduced to yield various derivatives, employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles in the presence of bases like sodium hydroxide .
Research into the biological activity of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol suggests potential therapeutic properties. Preliminary studies indicate that this compound may act as an enzyme inhibitor or receptor modulator, potentially influencing various signaling pathways. Its structure allows for interactions with specific molecular targets, including enzymes involved in inflammatory processes and cancer progression .
The synthesis of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol typically involves the formation of the pyrazole ring followed by the introduction of the phenolic and methoxy groups. A common synthetic route includes reacting 1-ethyl-1H-pyrazole-3-carbaldehyde with 2-methoxyphenol in the presence of a suitable base and solvent, under controlled temperatures ranging from 25°C to 80°C for several hours .
For industrial applications, continuous flow synthesis techniques may be employed to enhance yield and purity. These methods allow for precise control over reaction parameters, ensuring consistent product quality .
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol has several applications:
Interaction studies indicate that 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol can modulate the activity of specific proteins through hydrogen bonding and π-π interactions with active sites. This modulation may influence signaling pathways critical for cellular functions, potentially leading to therapeutic effects against various diseases .
Several compounds share structural similarities with 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-{[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid | C14H17N3O2 | Contains a benzoic acid moiety; potential anti-inflammatory properties. |
| 4-{[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}pentan-1-ol | C11H21N3O | Features an alcohol group; investigated for different biological activities. |
| (1-Ethyl-3-methyl-1H-pyrazol-4-YL)methylamine | C23H36N4O | Larger alkyl chain; studied for its effects on neurotransmitter pathways. |
The uniqueness of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol lies in its specific combination of functional groups that allow for diverse chemical reactivity and potential biological interactions not seen in the other listed compounds. Its structure facilitates targeted interactions with enzymes and receptors, making it a valuable candidate for further research in medicinal chemistry .
The systematic IUPAC name for this compound is 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-methoxyphenol, reflecting its substituent positions and bonding patterns. Key components include:
The stereochemistry remains undefined in available literature, suggesting a racemic or conformationally flexible structure.
The molecular formula is C₁₄H₁₉N₃O₂, with a calculated molecular weight of 261.32 g/mol. For its hydrochloride salt (C₁₄H₁₉N₃O₂·HCl), the molecular weight increases to 297.78 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₂ |
| Molecular Weight (free) | 261.32 g/mol |
| Molecular Weight (HCl) | 297.78 g/mol |
| XLogP3 | 1.2 (predicted) |
| Hydrogen Bond Donors | 2 (phenolic OH, NH) |
| Hydrogen Bond Acceptors | 5 (O, N) |
Predicted ¹H NMR (400 MHz, DMSO-d₆) peaks:
¹³C NMR (100 MHz, DMSO-d₆):
Key IR absorptions (KBr pellet, cm⁻¹):
ESI-MS (m/z):
No single-crystal X-ray diffraction data is publicly available. Computational models suggest a planar pyrazole ring and a near-orthogonal orientation between the pyrazole and phenol units due to steric hindrance.
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -1.82 |
| Dipole Moment (Debye) | 3.45 |